
2-(5-Iodopyrimidin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Iodopyrimidin-2-yl)acetonitrile is a chemical compound with the molecular formula C7H4IN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of an iodine atom at the 5-position of the pyrimidine ring and a nitrile group at the acetonitrile moiety makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyrimidin-2-yl)acetonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-iodopyrimidine with acetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodopyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products
Substitution: Formation of 2-(5-substituted-pyrimidin-2-yl)acetonitrile derivatives.
Oxidation: Formation of 2-(5-iodopyrimidin-2-yl)acetic acid.
Reduction: Formation of 2-(5-iodopyrimidin-2-yl)ethylamine.
Scientific Research Applications
2-(5-Iodopyrimidin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and as a building block for bioactive compounds.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Iodopyrimidin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The iodine atom and nitrile group can interact with various molecular targets, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Iodopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of pyrimidine.
2-(5-Bromopyrimidin-2-yl)acetonitrile: Bromine atom instead of iodine.
2-(5-Chloropyrimidin-2-yl)acetonitrile: Chlorine atom instead of iodine.
Uniqueness
2-(5-Iodopyrimidin-2-yl)acetonitrile is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions that other halogens may not.
Properties
Molecular Formula |
C6H4IN3 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
2-(5-iodopyrimidin-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1H2 |
InChI Key |
VLKUMRPIANILDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
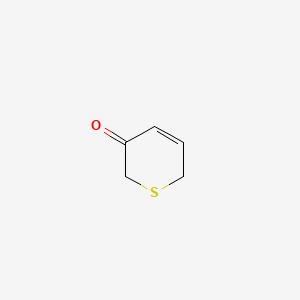
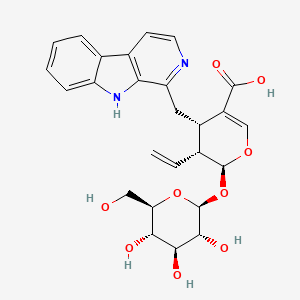

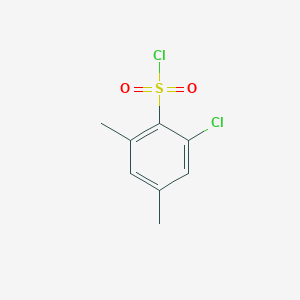
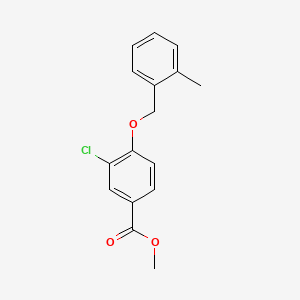

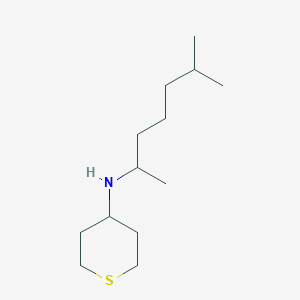
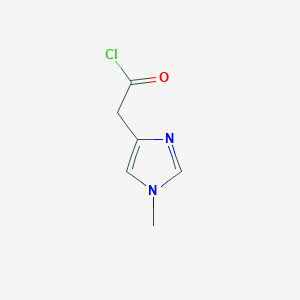
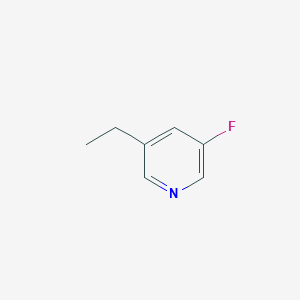

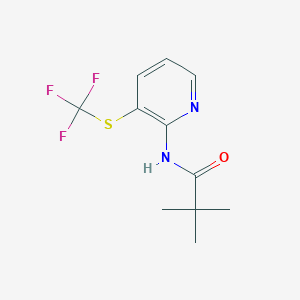
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)
